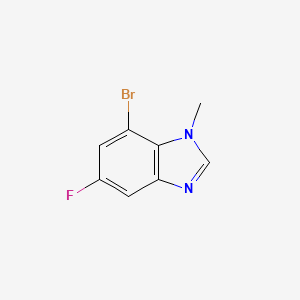

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole

Descripción

History and Development of Halogenated Benzimidazoles

The historical development of halogenated benzimidazoles traces its origins to the foundational work on benzimidazole chemistry initiated in the late 19th century. Hoebrecker first synthesized benzimidazole derivatives in 1872 through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, establishing the initial framework for subsequent halogenated modifications. The systematic exploration of benzimidazole synthesis was extensively advanced by Ladenburg in 1875, who developed the condensation methodology between ortho-phenylenediamine and carbonyl compounds, laying the groundwork for what became known as the Ladenburg synthesis or Phillips synthesis.

The pharmacological significance of benzimidazole derivatives became apparent following the pioneering research conducted by Goodman and Nancy Hart in 1943, who published the first comprehensive paper on the pharmacological properties of benzimidazole compounds. This foundational work was followed by Woolley's 1944 investigations into the antibacterial activity of synthesized benzimidazoles against Escherichia coli and Streptococcus lactis, establishing the therapeutic potential of this heterocyclic system. The discovery of 5,6-dimethylbenzimidazole as a degradation product of vitamin B-12 by Norman GB and Karl Folker in 1949 further validated the biological relevance of benzimidazole derivatives and their role in essential biochemical processes.

The strategic introduction of halogen substituents into benzimidazole structures emerged as a sophisticated approach to enhance biological activity and selectivity. The development of halogenated benzimidazole carboxamides as integrin alpha-4 beta-1 antagonists represents a significant advancement in this field, with researchers documenting tumor uptake of derivatives labeled with iodine-125 in xenograft murine models of B-cell lymphoma. Molecular homology models of integrin alpha-4 beta-1 predicted that docked halobenzimidazole carboxamides position the halogen atom in optimal orientations for halogen-hydrogen bonding interactions, thereby enhancing binding affinity and selectivity.

The contemporary synthesis of halogenated benzimidazoles has been revolutionized through microwave-mediated chemistry, which significantly reduces reaction times and improves yields. The streamlined synthetic routes now enable the rapid preparation of medicinally pertinent azole heterocycles, which are present in nearly one-quarter of the top 100 pharmaceutical compounds. This technological advancement has facilitated the systematic exploration of diverse halogenation patterns, including the development of fluoro and iodo derivatives with potential radiodiagnostic applications using fluorine-18, and chloro and bromo analogues that provide structural insights through photoaffinity cross-linking and mass spectroscopy studies.

Nomenclature and Chemical Identity

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole possesses the Chemical Abstracts Service registry number 1820619-76-8, establishing its unique chemical identity within the global chemical database system. The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions, designating the compound as 7-bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole according to the standardized naming protocols for fused ring systems. The molecular formula C8H6BrFN2 reflects the precise atomic composition, encompassing eight carbon atoms, six hydrogen atoms, one bromine atom, one fluorine atom, and two nitrogen atoms, resulting in a molecular weight of 229.05 grams per mole.

The structural elucidation of this compound reveals a bicyclic aromatic system comprising a fused benzene ring and imidazole ring, with specific substituent positioning that defines its unique chemical properties. The bromine substituent occupies the 7-position of the benzene ring, while the fluorine atom is positioned at the 5-position, creating a distinctive substitution pattern that influences both electronic distribution and steric interactions. The methyl group attached to the nitrogen atom at position 1 of the imidazole ring eliminates the tautomeric equilibrium typically observed in unsubstituted benzimidazoles, providing structural stability and predictable chemical behavior.

The International Chemical Identifier (InChI) code 1S/C8H6BrFN2/c1-12-4-11-7-3-5(10)2-6(9)8(7)12/h2-4H,1H3 provides a standardized representation of the molecular structure, enabling precise identification across different chemical databases and software systems. The corresponding InChI key FJFRQSNZKWSEIX-UHFFFAOYSA-N serves as a unique hash identifier derived from the InChI string, facilitating rapid database searches and chemical identification processes.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1820619-76-8 |

| Molecular Formula | C8H6BrFN2 |

| Molecular Weight | 229.05 g/mol |

| International Chemical Identifier | 1S/C8H6BrFN2/c1-12-4-11-7-3-5(10)2-6(9)8(7)12/h2-4H,1H3 |

| International Chemical Identifier Key | FJFRQSNZKWSEIX-UHFFFAOYSA-N |

| MDL Number | MFCD28369611 |

Position in Heterocyclic Chemistry Classification

This compound occupies a distinguished position within the hierarchical classification of heterocyclic organic compounds, specifically belonging to the benzimidazole subfamily of nitrogen-containing bicyclic aromatics. Benzimidazole represents a heterocyclic aromatic organic compound that can be conceptualized as the fusion of benzene and imidazole rings, creating a bicyclic system with unique electronic properties and reactivity patterns. This fundamental structural framework positions benzimidazoles as privileged structures in medicinal chemistry, exhibiting exceptional versatility in pharmaceutical applications due to their ability to interact with diverse biological targets through multiple binding mechanisms.

The classification of this compound within the broader context of heterocyclic chemistry reveals its membership in the nitrogen heterocycle family, specifically the diazole subfamily characterized by two nitrogen atoms within the five-membered ring component. The benzimidazole nucleus demonstrates amphoteric behavior, capable of protonation in acidic environments and deprotonation under strongly basic conditions, as exemplified by its reaction with lithium hydride to form lithium benzimidazolate with concurrent hydrogen gas evolution. This amphoteric character contributes to the compound's versatility in chemical transformations and biological interactions.

The incorporation of halogen substituents elevates this compound to the specialized category of halogenated benzimidazoles, a subclass recognized for enhanced biological activity and improved pharmacological properties. Halogenated benzimidazoles have demonstrated particular efficacy as inhibitors of nucleoside triphosphate hydrolase and helicase activities of hepatitis C and related viruses, establishing their importance in antiviral drug development. The strategic placement of both bromine and fluorine atoms creates opportunities for unique intermolecular interactions, including halogen bonding and enhanced lipophilicity, which are crucial factors in drug design and biological activity optimization.

Within the medicinal chemistry framework, benzimidazole derivatives are recognized as privileged structures due to their presence in approximately twenty-five percent of the top one hundred pharmaceutical compounds. The benzimidazole pharmacophore has been successfully incorporated into diverse therapeutic agents, including antiparasitic compounds such as mebendazole and cambendazole, proton pump inhibitors, and various antimicrobial agents. The specific halogenation pattern observed in this compound represents an advanced approach to structure-activity relationship optimization, where halogen atoms are strategically positioned to enhance target selectivity and biological potency.

The synthetic accessibility of this compound through established halogenation methodologies positions it within the realm of synthetically tractable pharmaceutical intermediates. The condensation reaction between ortho-phenylenediamine and various carbonyl compounds under acidic conditions provides the fundamental benzimidazole framework, while subsequent halogenation and methylation reactions enable the introduction of specific substituents. This synthetic approach has been refined through microwave-mediated chemistry, significantly improving reaction efficiency and yield while maintaining high purity standards suitable for pharmaceutical applications.

| Classification Level | Category |

|---|---|

| Chemical Class | Heterocyclic Aromatic Compound |

| Ring System | Bicyclic Fused Ring |

| Heterocycle Type | Nitrogen-containing Diazole |

| Specific Subfamily | Halogenated Benzimidazole |

| Pharmacophore Classification | Privileged Structure |

| Therapeutic Category | Multi-target Bioactive Compound |

Propiedades

IUPAC Name |

7-bromo-5-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-11-7-3-5(10)2-6(9)8(7)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFRQSNZKWSEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Cyclization of Appropriate Precursors

One common approach involves synthesizing the benzodiazole core via cyclization reactions of suitably substituted o-phenylenediamines with halogenated carboxylic acids or their derivatives. This method is well-documented for benzodiazole derivatives and can be adapted for specific halogenation patterns.

- Procedure :

- Start with a methylated o-phenylenediamine derivative.

- React with a halogenated carboxylic acid or its derivative (e.g., halogenated acyl chloride).

- Cyclize under acidic or basic conditions to form the benzodiazole ring.

- Halogenation at specific positions (such as the 5-position) can be achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

- Similar methods are employed in the synthesis of benzodiazole derivatives with halogen substitutions, as described in patents and literature for related compounds (e.g., CN110452177A).

Halogenation of Pre-formed Benzodiazole Rings

An alternative method involves halogenating a pre-formed benzodiazole ring to introduce bromine and fluorine selectively.

- Procedure :

- Synthesize the benzodiazole core with methyl substitution.

- Subject the compound to electrophilic halogenation:

- Bromination with NBS in a suitable solvent (e.g., acetic acid or DMF) at low temperature to target the 5-position.

- Fluorination can be achieved via nucleophilic substitution if a suitable leaving group is present or through electrophilic fluorination using reagents like NFSI.

- Patent CN110452177A describes a similar halogenation process starting from intermediate benzodiazoles, emphasizing mild conditions to achieve regioselectivity.

Multi-step Synthesis via Building Blocks

A more elaborate route involves constructing the benzodiazole ring from substituted precursors, followed by halogenation steps.

- Stepwise Approach :

- Synthesize a methylated o-phenylenediamine.

- Condense with a suitable halogenated aldehyde or ketone to form the benzodiazole nucleus.

- Perform selective halogenation at the 5-position using NBS or other halogenating agents.

- Introduce the bromine at the 7-position via directed ortho-halogenation or via halogen exchange reactions.

- Similar strategies are outlined in patents and literature for benzodiazole derivatives, emphasizing regioselectivity and yield optimization.

Data Table: Summary of Preparation Methods

Notes on Research Findings:

- Selectivity Control : Achieving selective halogenation at the 7- and 5-positions requires careful control of reaction conditions, often employing directing groups or regioselective halogenating reagents.

- Yield Optimization : Patents and literature report yields ranging from 77% to 81% for similar compounds, indicating that mild conditions and proper reagent stoichiometry are crucial.

- Reagents : N-bromosuccinimide (NBS) is frequently used for bromination, while electrophilic fluorination reagents like NFSI are employed for fluorination.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Boronic acids and palladium catalysts are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazoles, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antimicrobial Activity

One of the primary applications of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is in the development of antimicrobial agents. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including drug-resistant strains of bacteria. For instance, studies have demonstrated that benzodiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis (TB) .

Mechanism of Action

The mechanism by which this compound exerts its antimicrobial effects often involves interaction with specific biological targets. Binding affinity studies reveal that this compound can effectively interact with proteins involved in bacterial resistance mechanisms, thereby enhancing its therapeutic potential .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. By modifying substituents on the benzodiazole ring, researchers can enhance biological activity and reduce toxicity. For example, variations in halogen substitutions have been shown to significantly influence the compound's reactivity and biological properties .

Case Study: Antitubercular Activity

A recent study evaluated several benzodiazole derivatives, including this compound, against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that this compound exhibited comparable or superior activity relative to standard anti-TB drugs . The findings suggest that further exploration of this compound could lead to new treatments for multidrug-resistant tuberculosis.

Case Study: Binding Affinity Studies

In another investigation, molecular docking studies were conducted to assess the binding affinity of this compound to the DprE1 enzyme of Mycobacterium tuberculosis. The results indicated a strong binding affinity, suggesting that this compound could serve as a lead for developing new anti-TB agents targeting DprE1 .

Mecanismo De Acción

The mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is not well-documented. as a benzodiazole derivative, it is likely to interact with various biological targets, including enzymes and receptors, through its aromatic and halogenated structure. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

5-Bromo-2-phenylbenzimidazole (CAS: 1741-50-0)

- Molecular Formula : C₁₃H₉BrN₂

- Key Differences: Substitution Pattern: Bromine at position 5 and a phenyl group at position 2 (vs. bromine at 7, fluorine at 5, and methyl at 1 in the target compound).

1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole (CAS: sc-332130)

- Molecular Formula : C₁₀H₁₀BrN₂

- Key Differences :

- Substituent Reactivity: The bromoethyl group enables nucleophilic substitution (e.g., Suzuki couplings), whereas the target’s bromine at position 7 is less sterically hindered, favoring electrophilic aromatic substitution.

- Steric Effects: The ethyl chain increases hydrophobicity, reducing solubility compared to the target’s compact methyl group .

Fluorinated and Brominated Heterocycles

5-Bromo-7-fluoro-1-methyl-1H-indazole (CAS: 1379366-71-8)

- Molecular Formula : C₈H₆BrFN₂

- Key Differences :

- Core Structure: Indazole (two fused rings with a pyrazole-like N-N bond) vs. benzodiazole (two nitrogen atoms in a six-membered ring).

- Physicochemical Properties: Similar density (1.7 g/cm³) but lower boiling point (292.7±20.0 °C) due to reduced molecular symmetry.

- Bioactivity: Indazoles are prominent in anticancer drug development, whereas benzodiazoles are explored for antimicrobial activity .

7-Bromo-5-methoxy-2-phenyl-1H-benzo[d]imidazole (CAS: 350235-86-8)

- Molecular Formula : C₁₄H₁₀BrN₂O

- Key Differences :

- Functional Groups: Methoxy and phenyl groups enhance solubility in polar solvents, unlike the target’s fluorine and methyl groups, which balance lipophilicity and electronegativity.

- Synthetic Utility: The methoxy group can undergo demethylation, offering a pathway for further functionalization absent in the target compound .

Heterocycles with Varied Ring Systems

5-Bromo-7-iodo-1,3-benzoxazole (CAS: 1934713-40-2)

- Molecular Formula: C₇H₃BrINO

- Key Differences :

- Heteroatoms: Oxygen replaces one nitrogen in the benzoxazole ring, reducing basicity and altering hydrogen-bonding capacity.

- Reactivity: Iodine’s larger atomic radius facilitates oxidative transformations, whereas bromine in the target compound is more suited for palladium-catalyzed cross-couplings .

4-Bromo-5-fluorobenzene-1,2-diamine (CAS: 153505-37-4)

- Molecular Formula : C₆H₅BrF₂N₂

- Key Differences :

Comparative Data Table

Actividad Biológica

7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodiazole ring with bromine and fluorine substituents, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 229.05 g/mol. The halogen substituents significantly influence its biological activity and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 | |

| Escherichia coli | 15 - 30 | |

| Candida albicans | 20 - 40 |

The compound has shown effectiveness against methicillin-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like nitrofurantoin.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have revealed that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity Assessment

A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant cytotoxicity:

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 12.5 | Inhibition of proliferation |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent in cancer treatment.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various biological targets, including enzymes and receptors, modulating key cellular pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Effective against MRSA | IC50 = 10 μM |

| 5-Bromo-6-fluoro-1-methyl-benzimidazole | Moderate | IC50 = 20 μM |

| 7-Chloro-5-fluoro-1-methyl-benzodiazole | Less effective | IC50 = >25 μM |

This comparison illustrates that the combination of bromine and fluorine in the target compound enhances both its antimicrobial and anticancer activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.